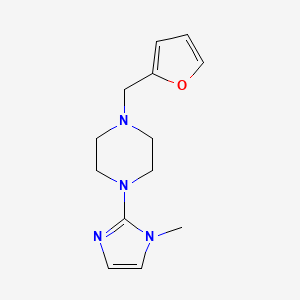
1-(furan-2-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(furan-2-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives have been extensively studied for their potential pharmacological properties, including antidepressant, antianxiety, fungicidal, herbicidal, and anti-tuberculosis activities . These compounds are synthesized through various chemical reactions, including the Mannich reaction, which is a key step in introducing the piperazine moiety into the molecule .
Synthesis Analysis
The synthesis of piperazine derivatives often begins with simple starting materials, such as 2-acetylfuran, which undergoes Claisen-Schmidt condensation with different aromatic aldehydes to yield intermediates like 1-(furan-2-yl)-3-substitutedphenylprop-2-en-1-ones. These intermediates can be further cyclized with hydroxylamine hydrochloride to form oxazoles or isoxazolines, which are then subjected to the Mannich reaction with N-methyl piperazine to produce the desired piperazine derivatives . The synthesis of related compounds involves the use of triazole Schiff bases, various piperazine derivatives, and formaldehyde as intermediates . The structures of these compounds are confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which can adopt a chair conformation, as well as additional heterocyclic rings such as furan, thiophene, or benzimidazole . The spatial arrangement of these rings and the substituents attached to them can significantly influence the biological activity of the compounds. For instance, the benzimidazole ring can be nearly planar and form dihedral angles with other rings in the structure, affecting the molecule's ability to interact with biological targets .
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions due to their functional groups. The presence of reactive sites such as the nitrogen atoms in the piperazine ring and the heterocyclic moieties allows for further chemical modifications. These modifications can include N-dealkylation, introduction of nitrogen atoms into aromatic rings, and expansion of rings to bicyclic moieties, which can lead to changes in biological activity and pharmacokinetic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as melting points, solubility, and stability, are crucial for their potential as pharmaceutical agents. These properties are influenced by the molecular structure and the nature of the substituents. For example, the introduction of trifluoromethyl groups has been shown to enhance the fungicidal activity of certain compounds . Additionally, modifications aimed at improving bioavailability, such as replacing benzyl groups with carbamate or urea functional groups, can lead to increased absorption and serum half-life, which are important factors for in vivo efficacy .
Applications De Recherche Scientifique
Design and Synthesis
- Synthesis of Novel Derivatives: A study explored the synthesis of novel derivatives involving 1-(furan-2-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine. These compounds were evaluated for their antidepressant and antianxiety activities, demonstrating potential pharmacological benefits (J. Kumar et al., 2017).
Pharmacological Evaluation
Antimicrobial Activities
Azole derivatives, including structures related to 1-(furan-2-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine, were synthesized and showed antimicrobial activities. These findings highlight the compound's potential in developing new antimicrobial agents (Serap Başoğlu et al., 2013).
Anticancer Activity
Research into piperazine-2,6-dione derivatives related to 1-(furan-2-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine has indicated good anticancer activity against several cancer cell lines, showcasing the therapeutic potential of these compounds (Sandeep Kumar et al., 2013).
Biological Activity and Applications
Fungicidal and Herbicidal Activities
Compounds synthesized from furan/thiophene and piperazine-containing bases demonstrated significant in vitro and in vivo fungicidal activity against plant fungi. This research opens up possibilities for agricultural applications of these compounds (Baolei Wang et al., 2015).
Evaluation as Antipsychotics
Novel butyrophenones with piperazine structures related to 1-(furan-2-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine showed affinity for dopamine and serotonin receptors. These compounds were evaluated for their potential as antipsychotic agents, indicating the compound's relevance in neuropsychiatric disorder treatment (E. Raviña et al., 2000).
Propriétés
IUPAC Name |
1-(furan-2-ylmethyl)-4-(1-methylimidazol-2-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-15-5-4-14-13(15)17-8-6-16(7-9-17)11-12-3-2-10-18-12/h2-5,10H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPAORRKJFDGPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(furan-2-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2514913.png)
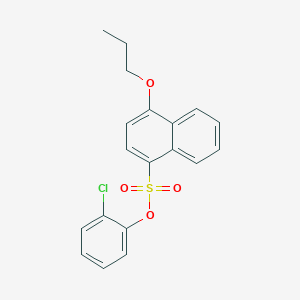
![7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B2514915.png)
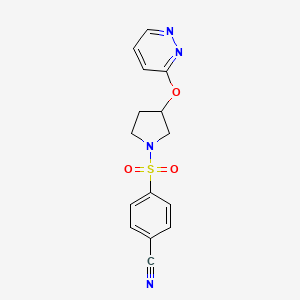
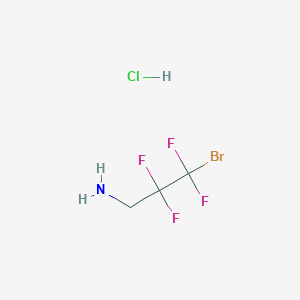
![3-Amino-1-[2-(2,4-dichlorophenyl)ethyl]thiourea](/img/structure/B2514920.png)
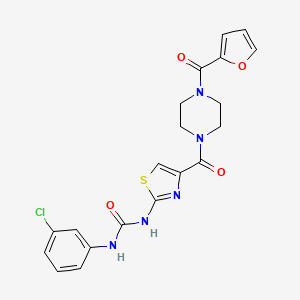

![N-(3-chlorophenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2514928.png)
![4-Chloro-3-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B2514930.png)

![Ethyl 4-((4-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2514932.png)
![N-(4-fluorobenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2514933.png)
![N-(4-chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2514934.png)